![molecular formula C21H21F3N6O2 B1669358 Cvt-6883 CAS No. 752222-83-6](/img/structure/B1669358.png)
Cvt-6883
描述
CVT-6883 is a selective, potent, and orally available A2B-adenosine receptor antagonist . It is being investigated by CV Therapeutics for the potential treatment of asthma and other conditions related to inflammation and fibrosis .
Molecular Structure Analysis
CVT-6883 belongs to the class of organic compounds known as xanthines . These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . The chemical formula of CVT-6883 is C21H21F3N6O2 .Chemical Reactions Analysis
CVT-6883 is an adenosine A2B receptor antagonist . It is selective for adenosine A2B over adenosine A1, A2A, and A3 receptors .Physical And Chemical Properties Analysis
CVT-6883 is a small molecule with an average weight of 446.434 . Its exact mass is 446.17 .科学研究应用
Chronic Pulmonary Diseases
CVT-6883 has shown potential utility in several disease areas where there is significant unmet medical need, including chronic pulmonary diseases such as asthma, chronic obstructive pulmonary disease and pulmonary fibrosis . The adenosine A2B receptor is expressed in the lung and this expression can be increased significantly when lung tissues become inflamed or injured .
Inflammatory Diseases
CVT-6883 has shown potential utility for inflammatory diseases observed in preclinical models . Preclinical data with CVT-6883 showed that CVT-6883 significantly reduced elevated markers of inflammation .
Fibrosis
CVT-6883 has been shown to reduce fibrosis in preclinical models . In a separate in vivo model, CVT-6883 inhibited pulmonary inflammation and fibrosis induced by bleomycin .
Pulmonary Injury
CVT-6883 significantly reduced elevated markers of pulmonary injury in several preclinical models . Mice predisposed to elevated adenosine levels developed pulmonary inflammation, fibrosis and enlargement of air sacs in the lungs called alveolar spaces .
Pulmonary Inflammation
CVT-6883 treatment resulted in decreased levels of pulmonary inflammation . These data implicate the A2B AR as a major mediator of chronic lung disease .
Treatment of Severe Asthma
CVT-6883 may have important utility in the treatment of conditions such as severe asthma . The adenosine A2B receptor is a major mediator in such conditions .
Chronic Obstructive Pulmonary Disease (COPD)
CVT-6883 may have important utility in the treatment of conditions such as chronic obstructive pulmonary disease . The adenosine A2B receptor is a major mediator in such conditions .
Pulmonary Fibrosis
CVT-6883 may have important utility in the treatment of conditions such as pulmonary fibrosis . The adenosine A2B receptor is a major mediator in such conditions .
作用机制
Target of Action
This receptor is a part of the adenosine receptor group, which includes A1, A2A, A2B, and A3 receptors . The A2B-adenosine receptor plays a crucial role in various physiological processes, including inflammation and fibrosis .
Mode of Action
CVT-6883 interacts with the A2B-adenosine receptor, blocking its activation . This interaction inhibits the downstream signaling pathways triggered by the activation of the A2B-adenosine receptor
Biochemical Pathways
The A2B-adenosine receptor is involved in various biochemical pathways related to inflammation and fibrosis . By blocking this receptor, CVT-6883 can potentially modulate these pathways, reducing inflammation and fibrosis . .
Result of Action
CVT-6883 has been shown to reduce caspase-1 activity in the heart and attenuate cardiac remodeling after acute myocardial infarction (AMI) in mice . It also weakens the airway reactivity induced by NECA, AMP, or allergens in sensitized mice . These results suggest that CVT-6883 could have potential therapeutic benefits in conditions related to inflammation and fibrosis, such as asthma .
属性
IUPAC Name |
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYXXLLNCXWUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cvt-6883 | |
CAS RN |
752222-83-6 | |
Record name | CVT-6883 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752222836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CVT-6883 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05936 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CVT-6883 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CKV7X08G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。